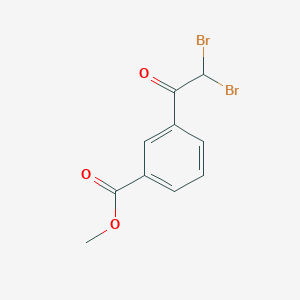

Methyl 3-(2,2-dibromoacetyl)benzoate

Description

Methyl 3-(2,2-dibromoacetyl)benzoate is a brominated aromatic ester featuring a dibromoacetyl group (-COCBr₂) at the meta position of the benzoate ring. The dibromoacetyl group imparts strong electron-withdrawing effects, influencing both the electronic and steric properties of the molecule.

Properties

Molecular Formula |

C10H8Br2O3 |

|---|---|

Molecular Weight |

335.98 g/mol |

IUPAC Name |

methyl 3-(2,2-dibromoacetyl)benzoate |

InChI |

InChI=1S/C10H8Br2O3/c1-15-10(14)7-4-2-3-6(5-7)8(13)9(11)12/h2-5,9H,1H3 |

InChI Key |

DVXDEXLEBZYZJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-(2,2-dibromoacetyl)benzoate

General Synthetic Strategy

The synthesis of this compound generally involves the bromination of the acetyl group of methyl 3-acetylbenzoate or related precursors. The key step is the introduction of two bromine atoms at the alpha-position of the acetyl moiety, resulting in the dibromoacetyl functionality.

Detailed Synthetic Routes

Bromination of Methyl 3-Acetylbenzoate

- Starting Material: Methyl 3-acetylbenzoate or 3-acetylbenzoic acid methyl ester.

- Reagents: Bromine or N-bromosuccinimide (NBS) is typically used to introduce bromine atoms at the alpha position of the acetyl group.

- Conditions: The reaction is carried out in an inert solvent such as chloroform or acetic acid, often at low temperatures to control selectivity.

- Mechanism: The alpha-hydrogen of the acetyl group is substituted by bromine atoms via an electrophilic bromination mechanism, resulting in the formation of the 2,2-dibromoacetyl substituent.

This step converts methyl 3-acetylbenzoate into this compound. The reaction must be carefully monitored to avoid overbromination or degradation of the aromatic ring.

Esterification of 3-(Bromoacetyl)benzoic Acid

- Starting Material: 3-(Bromoacetyl)benzoic acid.

- Reagents: Trimethylsilyl diazomethane (2 M solution in diethyl ether) in a toluene/methanol mixture (7:3).

- Conditions: Stirring at room temperature for 5 minutes.

- Outcome: The acid is converted to its methyl ester, methyl 3-(bromoacetyl)benzoate, with a reported yield of 66%.

This esterification step is crucial when starting from the acid form to obtain the methyl ester precursor for subsequent dibromination or other modifications.

Representative Experimental Procedure for Methyl 3-(bromoacetyl)benzoate

- Dissolve 3-(bromoacetyl)benzoic acid in a toluene/methanol mixture (7:3).

- Add an equimolar amount of trimethylsilyl diazomethane solution dropwise.

- Stir the mixture at room temperature for 5 minutes.

- Concentrate the reaction mixture to isolate the methyl ester as a solid.

- Yield: 66%.

This procedure is adapted from a commercial supplier synthesis and patent literature.

Alternative Synthetic Approaches

While direct bromination of methyl 3-acetylbenzoate is the most straightforward approach, other methods include:

Halogenation via Triphenylphosphine and Carbon Tetrabromide: This method is used in related compounds (e.g., 2-(2-bromoethyl)benzoic acid methyl ester) where triphenylphosphine and carbon tetrabromide convert hydroxyethyl intermediates to bromo derivatives. Although this is more common for monobromo derivatives, it may be adapted for dibromoacetyl synthesis.

Palladium-Catalyzed Vinylation Followed by Bromination: For substituted analogs, palladium-catalyzed coupling reactions followed by halogenation have been reported, but these are more complex and less direct.

Data Tables Summarizing Key Reaction Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent for bromination | Chloroform, acetic acid, or toluene/methanol | Depends on brominating agent used |

| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) | NBS preferred for milder conditions |

| Temperature | 0 °C to room temperature | Lower temps reduce side reactions |

| Reaction time | 30 min to 2 hours | Monitored by TLC or NMR |

| Esterification reagent | Trimethylsilyl diazomethane (2 M in Et2O) | Efficient for methyl ester formation |

| Esterification solvent | Toluene/methanol (7:3) | Facilitates solubility and reaction |

| Esterification time | 5 minutes | Rapid reaction |

| Yield (esterification) | 66% | Moderate yield, pure product obtained |

Research Findings and Analysis

- The bromination of methyl 3-acetylbenzoate to the dibromoacetyl derivative is a classical alpha-halogenation reaction that proceeds efficiently under controlled conditions.

- The use of trimethylsilyl diazomethane for esterification is a mild and high-yielding method, avoiding harsher acidic conditions that can cause side reactions on sensitive substrates.

- The dibromoacetyl group is highly reactive, enabling further synthetic transformations such as nucleophilic substitutions or cross-coupling reactions.

- Purification is typically achieved by silica gel chromatography, with the dibromoacetyl derivatives often isolated as oils or solids depending on substitution patterns.

- Reported yields vary but generally range between 60-80% for each step, indicating good overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dibromoacetyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a solvent like dimethylformamide (DMF).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of methyl 3-(2,2-dibromoethyl)benzoate or methyl 3-(2-bromoethyl)benzoate.

Oxidation: Formation of 3-(2,2-dibromoacetyl)benzoic acid or other oxidized derivatives.

Scientific Research Applications

Methyl 3-(2,2-dibromoacetyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dibromoacetyl)benzoate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences

Key Observations:

- Positional Isomerism : The para-substituted dibromoacetyl analog (from ) exhibits distinct NMR signals (e.g., δ 8.16 ppm for aromatic protons) compared to the meta-substituted target compound, highlighting the impact of substituent position on electronic environments.

- Functional Group Diversity : Compounds like methyl 4-(bromomethyl)benzoate () prioritize bromomethyl groups for nucleophilic substitution, whereas the dibromoacetyl group in the target compound may favor electrophilic reactivity due to its electron-withdrawing nature.

- Biological Relevance : Derivatives such as methyl 3-[(6-bromoindol-1-yl)methyl]benzoate () demonstrate the role of heterocyclic appendages in antiplasmodial activity, contrasting with the target compound’s unexplored bioactivity.

Biological Activity

Methyl 3-(2,2-dibromoacetyl)benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with two bromine atoms and an acetyl group. The presence of these functional groups enhances its reactivity and potential applications in various scientific fields, including medicinal chemistry and materials science. The brominated aromatic structure is significant as brominated compounds often exhibit enhanced biological activities compared to their non-brominated counterparts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies suggest that the compound can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve the interaction of the bromine atoms with microbial cellular components, disrupting essential biological processes.

Anticancer Potential

Preliminary investigations have shown that this compound may possess anticancer properties. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation. The compound's ability to modulate enzyme activities related to cancer pathways is under exploration, making it a candidate for further pharmacological investigation.

The mechanism of action for this compound involves several biochemical interactions:

- Halogen Bonding : The bromine atoms can participate in halogen bonding, influencing the compound's reactivity and interactions with other molecules.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid that may participate in various biochemical pathways.

Case Studies and Experimental Data

Data Table: Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for preparing methyl 3-(2,2-dibromoacetyl)benzoate?

Answer:

A typical synthesis involves bromination of methyl 3-acetylbenzoate using bromine (Br₂) in acetic acid under controlled conditions. The dibromoacetyl group is introduced via electrophilic substitution at the acetyl moiety. For example, a two-step protocol may include:

Acetylation : Reaction of methyl 3-hydroxybenzoate with acetyl chloride in the presence of a Lewis acid catalyst.

Bromination : Treatment with Br₂ in glacial acetic acid at 0–5°C to achieve selective dibromination of the acetyl group .

Key parameters include temperature control to avoid over-bromination and purification via recrystallization (e.g., methanol/water mixtures).

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–170 ppm) and dibromoacetyl group (δ ~35–40 ppm for Br₂C=O).

- X-ray Crystallography : Resolves spatial arrangement of substituents. For example, weak C–H⋯O interactions stabilize crystal packing, as observed in related dibromo-substituted benzoates .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~355.8 for C₁₀H₇Br₂O₃).

Software like SHELX is widely used for crystallographic refinement .

Basic: How can researchers optimize purification to minimize byproducts?

Answer:

- Recrystallization : Use methanol or ethanol/water mixtures to isolate the product from unreacted starting materials.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) to separate dibrominated products from mono-brominated impurities.

- TLC Monitoring : Track reaction progress using UV-active spots (Rf ~0.5 in 3:1 hexane/EtOAc) .

Advanced: How does the electron-withdrawing dibromoacetyl group influence reactivity in cross-coupling reactions?

Answer:

The dibromoacetyl group enhances electrophilicity at the acetyl carbon, facilitating nucleophilic substitution (e.g., with amines or thiols). Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

- Reduced electron density at the acetyl carbon (Mulliken charge ~+0.35).

- Stabilization of transition states via resonance with the ester carbonyl.

Experimental validation includes Suzuki-Miyaura coupling with arylboronic acids, yielding biaryl derivatives .

Advanced: How should researchers address contradictions in reaction yields reported across studies?

Answer:

- Parameter Screening : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperatures.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species under basic conditions).

- Computational Modeling : Compare activation energies for competing pathways (e.g., bromine elimination vs. substitution) using Gaussian or ORCA software .

Advanced: What strategies are effective for studying this compound’s potential in drug discovery?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., mono-bromo, chloro derivatives) and compare bioactivity.

- Target Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases).

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ determination via MTT assays.

Related brominated benzoates show antimicrobial and anticancer activity, suggesting similar potential .

Advanced: How can computational chemistry predict stability under varying pH conditions?

Answer:

- pKa Prediction : Tools like MarvinSketch estimate pKa values for acidic protons (e.g., ester carbonyl α-H, pKa ~10–12).

- Hydrolysis Studies : DFT-based transition state modeling identifies pH-dependent degradation pathways (e.g., base-catalyzed ester hydrolysis).

- Solvent Effects : COSMO-RS simulations assess stability in aqueous vs. nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.